![molecular formula C10H11Br2N B14261202 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile CAS No. 188997-86-6](/img/structure/B14261202.png)
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dibromospiro[24]heptan-1-yl)prop-2-enenitrile is an organic compound characterized by a spirocyclic structure with two bromine atoms and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile typically involves the reaction of a suitable spirocyclic precursor with brominating agents. One common method is the bromination of spiro[2.4]heptane derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles like Grignard reagents or organolithium compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds (e.g., n-butyllithium) in ether solvents.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition with Grignard reagents can produce tertiary alcohols.
Scientific Research Applications
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitrile group can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dichlorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Difluorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Diiodospiro[2.4]heptan-1-yl)prop-2-enenitrile
Uniqueness
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
CAS No. |
188997-86-6 |
|---|---|
Molecular Formula |
C10H11Br2N |
Molecular Weight |
305.01 g/mol |
IUPAC Name |
3-(2,2-dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11Br2N/c11-10(12)8(4-3-7-13)9(10)5-1-2-6-9/h3-4,8H,1-2,5-6H2 |
InChI Key |
BSEULJLUBKCVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C2(Br)Br)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


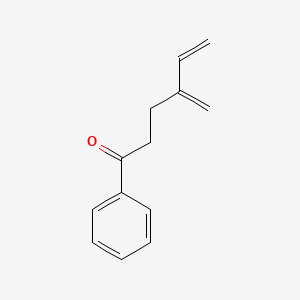
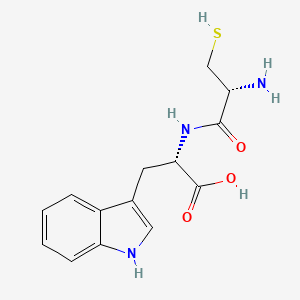

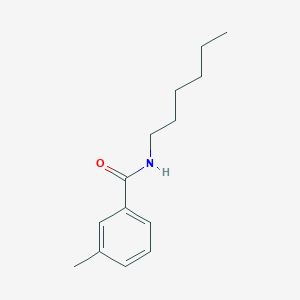
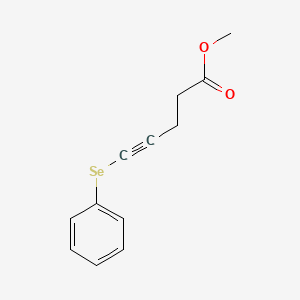
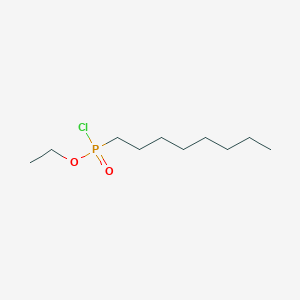
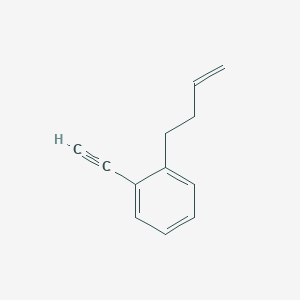
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
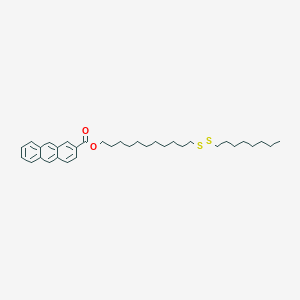
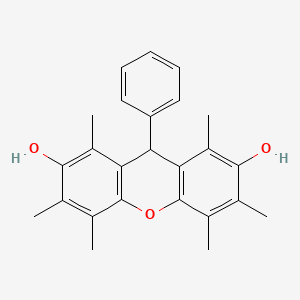
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
